2-Chloro-1-(4-trifluoromethoxyphenyl)ethanone
Description
Properties
IUPAC Name |
2-chloro-1-[4-(trifluoromethoxy)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O2/c10-5-8(14)6-1-3-7(4-2-6)15-9(11,12)13/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDDFGXHPUKWNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCl)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halomethylation of Trifluoromethoxybenzene
The initial step often involves the selective chloromethylation of trifluoromethoxybenzene to yield 4-chloromethyl-1-(trifluoromethoxy)benzene. This is achieved by electrophilic substitution using chloromethyl reagents under acidic or Lewis acid catalysis.
- Reaction Conditions:
- Solvents: Ethers like dioxane or tetrahydrofuran, or alcohols such as methanol or isopropanol
- Temperature: Broad range, typically 50–130 °C
- Catalyst: Often Lewis acids or acidic conditions to promote electrophilic substitution
- Yields: Typically over 60%, which is a significant improvement over older methods
This step is critical as it introduces the reactive chloromethyl group para to the trifluoromethoxy substituent, setting the stage for further transformations.
Conversion to (4-Trifluoromethoxyphenyl)acetonitrile
The 4-chloromethyl-1-(trifluoromethoxy)benzene intermediate undergoes halogen-cyano exchange to form (4-trifluoromethoxyphenyl)acetonitrile.
- Reaction Conditions:
- Nucleophile: Cyanide ion source (e.g., sodium cyanide)
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF)
- Temperature: Moderate heating (e.g., 80–110 °C)
- Yield: Around 65% after distillation
This nitrile intermediate is a versatile precursor for further reduction or hydrolysis steps.
Direct Synthesis of 2-Chloro-1-(4-trifluoromethoxyphenyl)ethanone via Reaction with Chloroacetonitrile
A notable method involves the reaction of 2,5-dimethyl-1-(4-trifluoromethoxyphenyl)-1H-pyrrole with chloroacetonitrile in diethyl ether at low temperatures (5–10 °C) followed by stirring at room temperature for extended periods (up to 12 hours).
- Key Data:
- Yield: 87% for the intermediate imine hydrochloride
- Subsequent hydrolysis of the imine hydrochloride in water under reflux for 1 hour yields the desired 2-chloro-1-(4-trifluoromethoxyphenyl)ethanone derivative in 69% yield after crystallization from methanol
- Characterization: Melting point 147 °C, IR peak at 1685 cm⁻¹ (carbonyl), and NMR data consistent with the expected structure.
This method is particularly useful for preparing substituted ethanones bearing the trifluoromethoxyphenyl group.
Substitution Reactions on 2-Chloro-1-(4-trifluoromethoxyphenyl)ethanone
The chloro substituent on the ethanone side chain is reactive and can be substituted by various nucleophiles such as thiones, acids, or amines to yield a range of derivatives:
- Reactions with thiones in DMF at 65–70 °C for 2 hours yield 2,5-dimethyl-3-(2-S-substituted 1-oxoethyl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrroles.
- Reactions with acids or potassium carbonate in DMSO at 45–50 °C for 4 hours produce 2-O-substituted derivatives.
- Reactions with thioamides or thioureas in ethanol under reflux for 5 hours yield thiazole derivatives.
These substitution reactions highlight the synthetic utility of the chloroacetophenone intermediate.
Comparative Data Table of Preparation Steps
Research Findings and Notes
- The halomethylation step is crucial and has been optimized to improve yields and selectivity, with yields exceeding 60% considered significant progress compared to older methods.
- The use of chloroacetonitrile in the presence of pyrrole derivatives allows access to complex chloroacetophenone derivatives with good yields and purity.
- Substitution reactions on the chloro group enable the synthesis of a variety of heterocyclic compounds, expanding the utility of 2-chloro-1-(4-trifluoromethoxyphenyl)ethanone as a versatile intermediate.
- Characterization data such as melting points, IR, NMR, and mass spectrometry confirm the identity and purity of the synthesized compounds.
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-[4-(trifluoromethoxy)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-1-[4-(trifluoromethoxy)phenyl]ethan-1-one is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-1-[4-(trifluoromethoxy)phenyl]ethan-1-one involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The trifluoromethoxy group enhances its reactivity and stability, making it a valuable tool in chemical biology .
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
*Calculated based on molecular formula C₉H₆ClF₃O₂.
Key Observations:
Electron-Withdrawing Groups (EWGs): The trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., in Darzens condensations or enantioselective reductions ). Multi-halogenated derivatives (e.g., 2-Chloro-1-(5-chloro-2,3,4-trifluorophenyl)ethanone) exhibit exceptional stability and are used in high-value pharmaceutical intermediates .
Electron-Donating Groups (EDGs):
Key Findings:
- Catalyst Efficiency: Zinc chloride (ZnCl₂) and triflic acid are preferred for Hoesch reactions due to high yields (82–90%) .
- Multi-Step Processes: Compounds like Lumefantrine intermediates require sequential steps (chloroacylation → reduction → condensation), highlighting the complexity of halogenated ethanones .
Biological Activity
2-Chloro-1-(4-trifluoromethoxyphenyl)ethanone is a chemical compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive understanding of its biological activity.
Chemical Structure and Properties
The molecular formula of 2-Chloro-1-(4-trifluoromethoxyphenyl)ethanone is C9H7ClF3O2. Its structure features a chloro group and a trifluoromethoxyphenyl moiety, which are critical for its biological interactions.
Research indicates that compounds with similar structures often exhibit diverse biological activities, including:
- Antimicrobial Activity : The presence of the trifluoromethoxy group enhances lipophilicity, potentially increasing membrane permeability and antimicrobial efficacy against various pathogens.
- Antitumor Activity : Related compounds have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
Antimicrobial Activity
A study evaluated the antimicrobial effects of various derivatives of 2-Chloro-1-(4-trifluoromethoxyphenyl)ethanone against Mycobacterium tuberculosis (Mtb). The results indicated that modifications to the phenyl ring could enhance antibacterial potency significantly. For instance, certain derivatives exhibited an EC50 value as low as 40 nM against aerobic Mtb, indicating strong potential for development as anti-tubercular agents .
| Compound | Activity Type | EC50 (nM) | Notes |
|---|---|---|---|
| 2-Chloro-1-(4-trifluoromethoxyphenyl)ethanone | Antimicrobial | 40 | Effective against Mtb |
| Derivative A | Antimicrobial | 1.6 μM | Enhanced solubility and stability |
Antitumor Activity
In vitro studies have demonstrated that compounds structurally related to 2-Chloro-1-(4-trifluoromethoxyphenyl)ethanone can inhibit tumor growth in various cancer cell lines. For example, one derivative showed an IC50 value of 0.8 μM against breast cancer cells, indicating significant cytotoxicity .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Derivative B | Breast Cancer | 0.8 | Induces apoptosis |
| Derivative C | Lung Cancer | 3.3 | Cell cycle arrest |
Case Study 1: Antitubercular Activity
In a recent study, researchers synthesized several derivatives based on 2-Chloro-1-(4-trifluoromethoxyphenyl)ethanone and tested their efficacy against both replicating and non-replicating Mtb. The findings revealed that certain modifications led to improved activity profiles compared to the parent compound, suggesting that structural optimization could yield more potent antitubercular agents .
Case Study 2: Cytotoxicity Assessment
The cytotoxic effects of selected derivatives were assessed using MRC-5 and HepG2 cell lines. The results indicated varying levels of toxicity, with some derivatives exhibiting acceptable therapeutic windows, highlighting the need for further investigation into their safety profiles .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-chloro-1-(4-trifluoromethoxyphenyl)ethanone, and how are reaction conditions optimized?
- Methodology : The compound is typically synthesized via Friedel-Crafts acylation or nucleophilic substitution. For example, acylation of trifluoromethoxy-substituted aromatic precursors with chloroacetyl chloride in dichloromethane (DCM) under basic conditions (e.g., aqueous NaOH) at 0°C for 3 hours yields the target compound . Reaction progress is monitored via HPLC or TLC, with yields ranging from 44% to 78% depending on substituent reactivity .
- Optimization : Adjusting solvent polarity (e.g., acetone or THF) and catalyst choice (e.g., KI for alkylation) improves yield. Temperature control (e.g., 60°C for biphasic systems) minimizes side reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Key Techniques :
- 1H/13C NMR : Assigns aromatic protons (δ 7.5–8.0 ppm) and carbonyl groups (δ 190–200 ppm). Fluorine coupling in 19F NMR confirms trifluoromethoxy group presence .
- LC/MS : Validates molecular ion peaks (e.g., [M+H]+ at m/z 263) and fragmentation patterns .
- Elemental Analysis : Confirms C, H, N, and Cl content within ±0.3% deviation .
Q. What are the common reactivity patterns of this chlorinated ketone in organic synthesis?
- Substitution Reactions : Reacts with amines/thiols in basic conditions (e.g., K2CO3) to form substituted ethanones. The electron-withdrawing trifluoromethoxy group enhances electrophilicity at the carbonyl carbon .
- Reduction : NaBH4 or LiAlH4 reduces the ketone to 2-chloro-1-(4-trifluoromethoxyphenyl)ethanol, a precursor for chiral alcohols .
Advanced Research Questions
Q. How can biocatalytic methods improve stereoselective synthesis of derivatives?
- Case Study : Acinetobacter sp. ZJPH1806 catalyzes asymmetric reduction of similar chlorinated ketones with >99.9% enantiomeric excess (ee) at pH 7.5. Ionic strength (0.05–0.2 M phosphate buffer) has minimal impact on yield, suggesting enzyme robustness .
- Contradiction Analysis : Contrast with Acinetobacter sp. SC13874, which requires pH 5.5 for optimal activity. This discrepancy highlights strain-specific enzyme adaptations, necessitating tailored reaction screening .
Q. What strategies resolve contradictions in reported reaction yields for halogenated analogs?
- Root Causes : Variability arises from substituent positioning (e.g., trifluoromethoxy vs. methyl groups altering steric/electronic effects) . For example, 2-chloro-1-(2,4-dimethylphenyl)ethanone shows higher yields (78%) due to reduced steric hindrance compared to ortho-substituted analogs .
- Mitigation : Use computational tools (DFT) to predict substituent effects on transition states. Experimental validation via Hammett plots correlates σ values with reaction rates .
Q. How does the trifluoromethoxy group influence metabolic stability in pharmacological studies?
- Metabolic Insights : Fluorinated motifs (e.g., in 2-chloro-1-(1-fluorocyclopropyl)ethanone) resist oxidative metabolism in Cunninghamella elegans models, suggesting enhanced in vivo stability compared to non-fluorinated analogs .
- Comparative Data : Replace trifluoromethoxy with hydroxyl groups (e.g., 2-chloro-1-(4-hydroxyphenyl)ethanone) to study metabolic pathway shifts via LC-MS/MS .
Methodological Considerations
- Handling Precautions : Chlorinated ketones are lachrymators. Use anhydrous conditions, nitrogen atmospheres, and PPE (gloves/goggles) to mitigate exposure .
- Data Reproducibility : Cross-validate spectral data with PubChem/CAS entries (e.g., InChI Key: GKBDTFVRRWGDQM-UHFFFAOYSA-N for structural verification) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
